2-(Methylsulfonyl)thiazole-4-carboxylic Acid
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Overview
Description
2-(Methylsulfonyl)thiazole-4-carboxylic Acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)thiazole-4-carboxylic Acid typically involves the reaction of thiazole derivatives with methylsulfonyl chloride under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted thiazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Methylsulfonyl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Methylthiazole-4-carboxylic Acid
- 2-(4-Pyridyl)thiazole-4-carboxylic Acid
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 2-(Methylsulfonyl)thiazole-4-carboxylic Acid apart is its unique combination of the methylsulfonyl group and the thiazole ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(Methylsulfonyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The methylsulfonyl group enhances the compound's solubility and reactivity. Its molecular formula is C6H7NO3S2, with a molecular weight of approximately 195.25 g/mol.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
Compound | IC50 (µM) | Cancer Type | Mechanism |
---|---|---|---|
Compound A | 1.61 ± 1.92 | Melanoma | Inhibition of tubulin polymerization |
Compound B | 1.98 ± 1.22 | Prostate Cancer | Induction of apoptosis |
This compound | TBD | TBD | TBD |
The exact IC50 values for this compound are yet to be determined; however, its structural similarity to known active compounds suggests potential efficacy against various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiazole ring contributes to the interaction with biological targets, enhancing the compound's effectiveness against bacteria and fungi:
- Mechanism : Thiazoles disrupt microbial cell wall synthesis and function by interfering with essential metabolic pathways.
- Case Study : A study on related thiazole compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the thiazole structure can lead to enhanced potency .
Anti-inflammatory Activity
The methylsulfonyl group attached to the thiazole ring may confer anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Case Study : Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Thiazole Ring Modifications : Substituents on the thiazole ring significantly affect biological activity; electron-withdrawing groups enhance potency.
- Functional Group Variations : The presence of carboxylic acid or sulfonamide groups at specific positions on the thiazole ring has been linked to improved anticancer and antimicrobial activities .
Properties
IUPAC Name |
2-methylsulfonyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c1-12(9,10)5-6-3(2-11-5)4(7)8/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYCFSIZZZZATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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